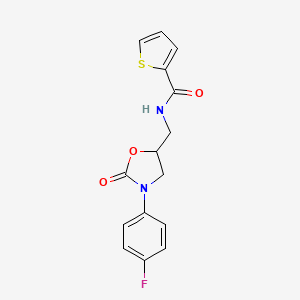

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

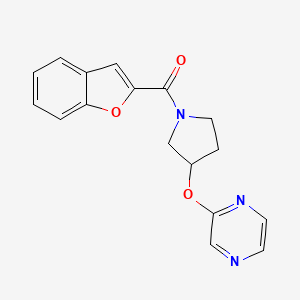

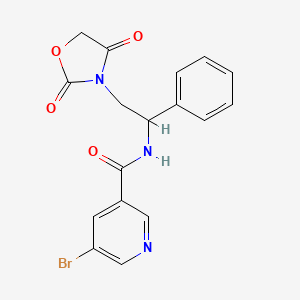

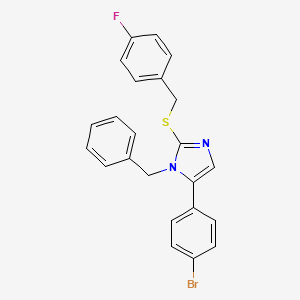

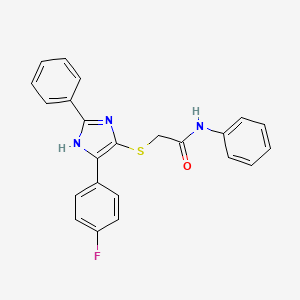

“N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the formula C11H8FNOS. It has a molecular weight of 221.251 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H8FNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H, (H,13,14) .Aplicaciones Científicas De Investigación

Antimicrobial Applications

- The synthesis and evaluation of novel compounds for potential antimicrobial agents, including derivatives of thiophene and thiazolidinone, have shown promising results against a range of bacteria and fungi. This research is crucial in the development of new treatments for microbial infections, given the rising resistance to existing antibiotics (Desai, Dodiya, & Shihora, 2011).

Cancer Research

- Compounds with the thiophene-2-carboxamide moiety have been explored for their anticancer activity. New thiophene derivatives, including those coupled with thiazolyl and thienopyridine groups, have been synthesized and tested for cytotoxicity against various cancer cell lines. These studies contribute to the search for more effective and selective anticancer treatments (Atta & Abdel‐Latif, 2021).

Synthesis and Characterization

- Research into the synthesis and characterization of novel compounds, including those with fluorophenyl and thiazolidinone components, continues to be a significant area of interest. Studies focusing on the development of new synthetic routes, understanding the structural aspects of these compounds, and exploring their potential applications are fundamental to advancing chemical and pharmaceutical sciences. For instance, innovative methods for synthesizing hybrid molecules containing both penicillanic and cephalosporanic acid moieties have been explored, highlighting the importance of these compounds in developing new antibiotics (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Mechanisms of Action and Pharmacological Studies

- Investigating the mechanisms of action of these compounds, including their interaction with biological targets and their pharmacological properties, is essential for their potential therapeutic applications. Studies such as those examining the role of orexin receptor mechanisms in compulsive food consumption offer insights into how similar compounds could be used to treat various disorders, including eating disorders and possibly other conditions related to the orexin system (Piccoli et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pharmacokinetics

Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. This compound has been found to interact with the STING protein, an important immune-associated protein that localizes in the endoplasmic reticulum membrane . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the STING protein, thereby influencing cell signaling pathways, gene expression, and cellular metabolism . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the STING protein . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines . This compound has been found to increase the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

Propiedades

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S/c16-10-3-5-11(6-4-10)18-9-12(21-15(18)20)8-17-14(19)13-2-1-7-22-13/h1-7,12H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIDEWLASLYZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)

![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)

![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)

![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)

![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)